1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea
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Overview
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the synthesis of the pyrimidine and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-pyrazol-5-yl)urea: Lacks the pyrimidine moiety.
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)urea: Lacks the pyrazole moiety.
Uniqueness
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea is unique due to its combination of benzo[d][1,3]dioxole, pyrimidine, and pyrazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N6O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]urea |
InChI |
InChI=1S/C18H18N6O4/c1-3-11-8-16(25)22-17(19-11)24-15(6-10(2)23-24)21-18(26)20-12-4-5-13-14(7-12)28-9-27-13/h4-8H,3,9H2,1-2H3,(H,19,22,25)(H2,20,21,26) |
InChI Key |
OZZFWKWUPFOQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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